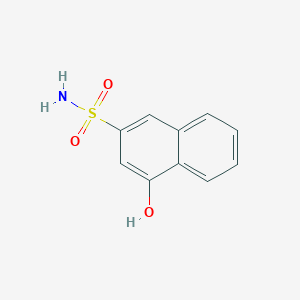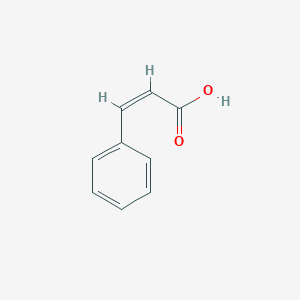![molecular formula C16H13NO4 B086137 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one CAS No. 14482-04-3](/img/structure/B86137.png)
4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one, also known as acridone, is a heterocyclic compound that has been extensively studied for its various biological activities. Acridone is a yellow crystalline solid that has been used in the synthesis of many other compounds due to its unique structure and properties.
科学的研究の応用
Acridone has been extensively studied for its various biological activities. It has been found to possess antimicrobial, antiviral, antitumor, anti-inflammatory, and antioxidant properties. Acridone has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, tyrosinase, and topoisomerase. Due to these properties, 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one has been investigated for its potential use in the development of new drugs for the treatment of various diseases.
作用機序
The mechanism of action of 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one is not fully understood. However, it is believed that 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one exerts its biological activities by interacting with various cellular targets, including enzymes and receptors. For example, 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one has been shown to inhibit the activity of acetylcholinesterase by binding to the active site of the enzyme. This results in an increase in the concentration of acetylcholine in the synaptic cleft, which can lead to improved cognitive function.
生化学的および生理学的効果
Acridone has been shown to have several biochemical and physiological effects. For example, it has been found to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. Acridone has also been shown to induce apoptosis in cancer cells, which can lead to the death of these cells. Additionally, 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one has been shown to possess anti-inflammatory and antioxidant properties, which can help to protect cells from damage caused by oxidative stress.
実験室実験の利点と制限
One advantage of using 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one in lab experiments is its wide range of biological activities. This makes it a useful tool for studying various cellular processes and identifying potential drug targets. Additionally, 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one is relatively easy to synthesize and is readily available. However, one limitation of using 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one in lab experiments is its toxicity. Acridone has been shown to be toxic to certain cells, and caution should be taken when handling this compound.
将来の方向性
There are many future directions for 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one research. One area of interest is the development of new drugs for the treatment of various diseases. Acridone has been shown to possess many biological activities that could be useful in the development of new drugs. Another area of interest is the development of new synthetic methods for 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one. New methods could improve the yield and purity of 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one, making it easier to work with in lab experiments. Finally, further studies are needed to fully understand the mechanism of action of 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one and its effects on various cellular targets.
合成法
The synthesis of 4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one can be achieved by many different methods. One of the most common methods is the Povarov reaction, which involves the condensation of an arylamine, an aldehyde, and an alkene in the presence of an acid catalyst. Another method involves the oxidation of 9-methylacridine with potassium permanganate, followed by the addition of methanol and sulfuric acid. Acridone can also be synthesized by the reaction of 9-anthracenecarboxaldehyde with methylamine in the presence of a Lewis acid catalyst.
特性
CAS番号 |
14482-04-3 |
|---|---|
製品名 |
4-Methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one |
分子式 |
C16H13NO4 |
分子量 |
283.28 g/mol |
IUPAC名 |
4-methoxy-11-methyl-[1,3]dioxolo[4,5-c]acridin-6-one |
InChI |
InChI=1S/C16H13NO4/c1-17-11-6-4-3-5-9(11)14(18)10-7-12(19-2)15-16(13(10)17)21-8-20-15/h3-7H,8H2,1-2H3 |
InChIキー |
NKZNKBLXNLBATF-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=O)C3=CC(=C4C(=C31)OCO4)OC |
正規SMILES |
CN1C2=CC=CC=C2C(=O)C3=CC(=C4C(=C31)OCO4)OC |
同義語 |
4-Methoxy-11-methyl-1,3-dioxolo[4,5-c]acridin-6(11H)-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



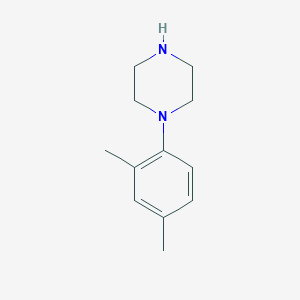
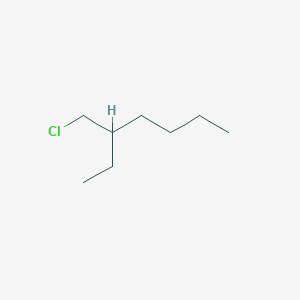
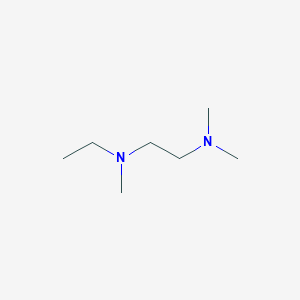
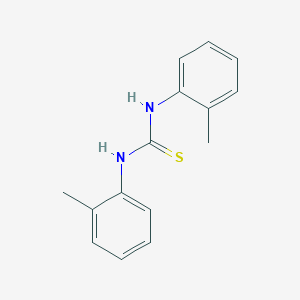

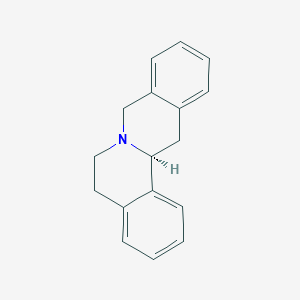
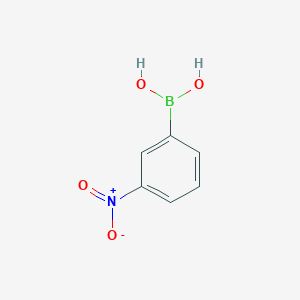
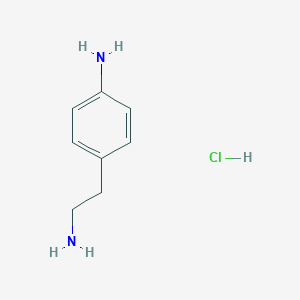

![5-[3-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate](/img/structure/B86079.png)
